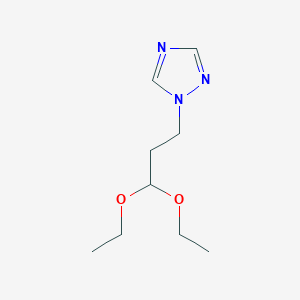

1-(3,3-diethoxypropyl)-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,3-diethoxypropyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2/c1-3-13-9(14-4-2)5-6-12-8-10-7-11-12/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPLJOQKEKBFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCN1C=NC=N1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functionalization of 1 3,3 Diethoxypropyl 1h 1,2,4 Triazole

Reactivity of the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms. chemicalbook.com Its aromatic character, arising from the delocalization of six π-electrons, confers significant stability to the ring system. chemicalbook.comresearchgate.net The presence of three electronegative nitrogen atoms, however, results in a π-deficient character at the carbon atoms, making them susceptible to nucleophilic attack. Conversely, the nitrogen atoms, with their available lone pairs of electrons, are prone to electrophilic substitution. chemicalbook.comguidechem.com

Due to high electron density, the nitrogen atoms of the 1,2,4-triazole ring are the primary sites for electrophilic attack. chemicalbook.comnih.gov In the case of 1-(3,3-diethoxypropyl)-1H-1,2,4-triazole, the N1 position is already substituted. The remaining nitrogen atoms, N2 and N4, are potential sites for further electrophilic substitution, such as alkylation or acylation.

Alkylation of N-substituted 1,2,4-triazoles typically occurs at the N4 position, leading to the formation of 1,4-disubstituted triazolium salts. tandfonline.comnih.gov The reaction conditions, including the nature of the alkylating agent, the base, and the solvent, can influence the regioselectivity of the reaction. guidechem.comresearchgate.net For instance, the use of strong alkylating agents like trialkyloxonium salts or carbonium salts can favor N4-alkylation. tandfonline.com

Table 1: Examples of Electrophilic Substitution on N-Substituted 1,2,4-Triazoles

| Electrophile | Product Type | Reference |

| Alkyl Halides | 1,4-Disubstituted Triazolium Salts | tandfonline.com |

| Trialkyloxonium Salts | 1,4-Disubstituted Triazolium Salts | tandfonline.com |

| Acyl Chlorides | N-Acyl-1,2,4-triazolium Salts | nih.gov |

The carbon atoms (C3 and C5) of the 1,2,4-triazole ring are electron-deficient due to the adjacent electronegative nitrogen atoms, making them susceptible to nucleophilic substitution. chemicalbook.comguidechem.com However, these reactions often require harsh conditions or activation of the ring.

One common strategy to functionalize the carbon atoms of a triazole ring is through lithiation followed by quenching with an electrophile. clockss.orgdocumentsdelivered.com Treatment of an N-substituted 1,2,4-triazole with a strong base, such as n-butyllithium, can result in deprotonation at the C5 position, forming a highly reactive organolithium intermediate. This intermediate can then react with a variety of electrophiles to introduce new substituents at the C5 position. clockss.org The regioselectivity of lithiation can be influenced by the substituent at the N1 position. clockss.org

Table 2: Functionalization of 1-Substituted 1,2,4-Triazoles via Lithiation

| Electrophile Quench | C5-Substituent | Reference |

| Carbon Dioxide (CO2) | Carboxylic Acid | clockss.org |

| Alkyl Halides | Alkyl Group | clockss.org |

| Aldehydes/Ketones | Hydroxyalkyl Group | clockss.org |

Unsubstituted 1,2,4-triazole can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. chemicalbook.comnih.gov These tautomers are in rapid equilibrium, though the 1H form is generally considered to be more stable. nih.govnih.govijsr.net The presence of these tautomers is crucial in understanding the reactivity of the parent triazole, particularly in reactions like alkylation where a mixture of N1 and N4 substituted products can be formed. guidechem.comresearchgate.net

In the case of this compound, the N1 position is already occupied by the diethoxypropyl group, which locks the molecule in the 1H tautomeric form. This pre-existing substitution pattern simplifies the reactivity profile of the triazole ring, as reactions will primarily occur at the remaining available nitrogen (N2 and N4) and carbon (C3 and C5) positions, without the complication of a shifting tautomeric equilibrium. The fixed 1H-substitution directs further electrophilic attack, for instance, towards the N4 position. tandfonline.com

Transformations Involving the Diethoxypropyl Acetal (B89532) Group

The diethoxypropyl side chain contains a diethyl acetal functional group, which serves as a protected form of an aldehyde. This group is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to reveal the aldehyde functionality. unt.edu

The primary reaction of the diethoxypropyl acetal group is its hydrolysis to the corresponding aldehyde, 3-(1H-1,2,4-triazol-1-yl)propanal. This deprotection is typically achieved by treatment with aqueous acid. unt.edutotal-synthesis.com Various acidic catalysts can be employed, ranging from mineral acids like hydrochloric acid to Lewis acids. organic-chemistry.orgresearchgate.net The reaction is reversible, and the equilibrium can be driven towards the aldehyde by removing the ethanol (B145695) byproduct. total-synthesis.com

The conditions for acetal cleavage must be chosen carefully to avoid unwanted side reactions on the triazole ring. Mild acidic conditions are generally preferred. total-synthesis.comum.es

Table 3: Conditions for Acetal Deprotection

| Reagent/Catalyst | Solvent | Conditions | Reference |

| Aqueous HCl | Water/Organic Co-solvent | Mild heating | total-synthesis.com |

| Pyridinium p-toluenesulfonate (PPTS) | Acetone/Water | Room Temperature | total-synthesis.com |

| Er(OTf)3 | Wet Nitromethane | Room Temperature | organic-chemistry.org |

| NaBArF4 | Water | 30 °C | organic-chemistry.org |

Once the aldehyde functionality is unmasked, it becomes a versatile handle for a wide array of subsequent chemical transformations. The aldehyde can undergo reactions typical of carbonyl compounds, allowing for the introduction of diverse structural motifs.

A prominent reaction of the newly formed aldehyde is condensation with primary amines to form imines, also known as Schiff bases. wikipedia.orglibretexts.orglibretexts.org This reaction is acid-catalyzed and involves the nucleophilic addition of the amine to the aldehyde carbonyl, followed by the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com The pH of the reaction medium needs to be carefully controlled for optimal imine formation. libretexts.orgopenochem.org The resulting imine can be a stable final product or a reactive intermediate for further reactions, such as reduction to a secondary amine.

Table 4: Common Aldehyde Derivatization Reactions

| Reagent | Functional Group Formed | Reaction Type | Reference |

| Primary Amines (R-NH2) | Imine (Schiff Base) | Condensation | wikipedia.orglibretexts.org |

| Hydroxylamine (B1172632) (NH2OH) | Oxime | Condensation | masterorganicchemistry.com |

| Hydrazine (B178648) (NH2NH2) | Hydrazone | Condensation | masterorganicchemistry.com |

| Grignard Reagents (R-MgX) | Secondary Alcohol | Nucleophilic Addition | |

| Reducing Agents (e.g., NaBH4) | Primary Alcohol | Reduction |

Reactivity and Modifications of the Alkyl Chain

The N-alkyl substituent of this compound, the 3,3-diethoxypropyl group, presents a key site for chemical modification. The presence of a diethyl acetal functional group is the most prominent feature of this chain, offering a gateway to a variety of chemical transformations.

A primary and fundamental reaction of the diethoxypropyl chain is the acid-catalyzed hydrolysis of the acetal to unveil a reactive aldehyde functionality. This transformation converts this compound into 1-(3-oxopropyl)-1H-1,2,4-triazole. This hydrolysis is typically achieved under mild acidic conditions, which are generally well-tolerated by the robust 1,2,4-triazole ring. The resulting aldehyde is a versatile intermediate for a wide array of subsequent functionalizations.

The newly generated aldehyde on the N-propyl chain can undergo a variety of classical carbonyl reactions. For instance, it can be oxidized to the corresponding carboxylic acid, 1-(2-carboxyethyl)-1H-1,2,4-triazole, using standard oxidizing agents. This introduces a carboxylic acid moiety that can be further derivatized, for example, through amide bond formation. Conversely, the aldehyde can be reduced to an alcohol, yielding 1-(3-hydroxypropyl)-1H-1,2,4-triazole, providing another point for functionalization, such as etherification or esterification.

Derivatization Strategies for Enhancing Molecular Complexity of this compound

The strategic derivatization of this compound hinges on the initial conversion to its aldehyde analogue, 1-(3-oxopropyl)-1H-1,2,4-triazole. This key intermediate opens up a plethora of synthetic pathways to introduce new functional groups and build more complex molecular architectures.

One of the most powerful methods for derivatization is reductive amination . This reaction involves the condensation of the aldehyde with a primary or secondary amine to form an imine, which is subsequently reduced in situ to the corresponding amine. This one-pot procedure allows for the introduction of a wide variety of amino substituents onto the alkyl chain, leading to a diverse library of N-alkylated 1,2,4-triazole derivatives.

Another significant strategy involves carbon-carbon bond formation through reactions at the aldehyde. The Wittig reaction , for example, allows for the conversion of the aldehyde to an alkene. organic-chemistry.orgwikipedia.org By choosing the appropriate Wittig reagent, various substituted alkenes can be synthesized, thereby extending and functionalizing the alkyl chain. Similarly, the Horner-Wadsworth-Emmons reaction , a variation of the Wittig reaction, can be employed to introduce α,β-unsaturated esters.

The Knoevenagel condensation provides another avenue for C-C bond formation, where the aldehyde reacts with active methylene (B1212753) compounds in the presence of a weak base. wikipedia.orgorganic-chemistry.orgrsc.org This reaction is particularly useful for synthesizing α,β-unsaturated systems bearing electron-withdrawing groups, which can serve as Michael acceptors for further derivatization.

Furthermore, the aldehyde functionality can participate in various other condensation reactions. For instance, reaction with hydrazines or substituted hydrazines can yield hydrazones, while reaction with hydroxylamine can produce oximes. These derivatives not only increase molecular complexity but also introduce new reactive handles for subsequent chemical modifications.

The following table summarizes some of the key derivatization strategies starting from the aldehyde intermediate:

| Reaction Type | Reagents | Product Functional Group | Potential for Further Modification |

| Reductive Amination | Primary/Secondary Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine | N-alkylation, acylation |

| Wittig Reaction | Phosphonium Ylide | Alkene | Epoxidation, dihydroxylation, polymerization |

| Horner-Wadsworth-Emmons | Phosphonate Ester, Base | α,β-Unsaturated Ester | Michael addition, saponification to carboxylic acid |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile), Base | α,β-Unsaturated System | Michael addition, further condensation |

| Oxidation | Oxidizing Agent (e.g., KMnO₄, Jones' reagent) | Carboxylic Acid | Amide formation, esterification, reduction to alcohol |

| Reduction | Reducing Agent (e.g., NaBH₄) | Alcohol | Esterification, etherification, oxidation to aldehyde |

| Hydrazone Formation | Hydrazine/Substituted Hydrazine | Hydrazone | Cyclization reactions, reduction to amine |

| Oxime Formation | Hydroxylamine | Oxime | Beckmann rearrangement, reduction to amine |

These strategies highlight the synthetic utility of this compound as a versatile building block. The ability to unmask a reactive aldehyde on the N-alkyl chain provides a robust platform for the synthesis of a wide range of functionalized 1,2,4-triazole derivatives with increased molecular complexity, which is of significant interest in the development of new chemical entities.

Advanced Spectroscopic and Structural Elucidation of 1 3,3 Diethoxypropyl 1h 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry, mapping the chemical environments of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For 1-(3,3-diethoxypropyl)-1H-1,2,4-triazole, a total of seven unique proton signals are anticipated. The triazole ring protons (H-3 and H-5) are expected to appear as distinct singlets in the downfield region, characteristic of aromatic or heteroaromatic protons. The propyl chain and ethoxy groups would present signals in the aliphatic region, with multiplicities dictated by spin-spin coupling with adjacent protons.

The expected chemical shifts (δ), multiplicities, and integrations are detailed in the table below.

Predicted ¹H NMR Spectral Data for this compound Predicted for a standard NMR solvent like CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Triazole H-5 | ~8.1 | Singlet (s) | 1H |

| Triazole H-3 | ~7.9 | Singlet (s) | 1H |

| Acetal (B89532) CH | ~4.6 | Triplet (t) | 1H |

| N-CH₂ | ~4.3 | Triplet (t) | 2H |

| O-CH₂ (ethoxy) | ~3.6 | Quartet (q) | 4H |

| Propyl CH₂ | ~2.2 | Quartet (q) | 2H |

| CH₃ (ethoxy) | ~1.2 | Triplet (t) | 6H |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment. The spectrum for this compound is predicted to show seven distinct signals, corresponding to each unique carbon atom in the structure. The two triazole carbons would resonate at the lowest field, followed by the acetal carbon. The aliphatic carbons of the propyl and ethoxy groups would appear in the upfield region.

Predicted ¹³C NMR Spectral Data for this compound Predicted for a standard NMR solvent like CDCl₃.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Triazole C-5 | ~152 |

| Triazole C-3 | ~143 |

| Acetal CH | ~101 |

| O-CH₂ (ethoxy) | ~62 |

| N-CH₂ | ~48 |

| Propyl CH₂ | ~35 |

| CH₃ (ethoxy) | ~15 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, typically through two or three bonds. Key expected correlations would include the coupling between the N-CH₂ and the adjacent propyl CH₂ protons, between the propyl CH₂ and the acetal CH, and within the ethoxy group between the O-CH₂ and CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It is crucial for piecing together the molecular framework. For instance, HMBC would show correlations from the N-CH₂ protons to the triazole ring carbons (C-3 and C-5), confirming the attachment point of the propyl chain to the nitrogen of the triazole ring. Correlations from the acetal proton to the ethoxy carbons would also be expected.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The molecular formula for this compound is C₉H₁₇N₃O₂.

The expected monoisotopic mass is approximately 199.1321 g/mol . In a high-resolution mass spectrum (HRMS), the detection of an ion corresponding to this mass would confirm the elemental composition.

Under electron ionization (EI) conditions, the molecule would form a molecular ion (M⁺˙) which would then undergo fragmentation. A plausible fragmentation pathway would involve the initial loss of an ethoxy radical (•OCH₂CH₃) to give a prominent peak at m/z 154. Subsequent losses could include ethylene (B1197577) from the remaining ethoxy group or cleavage of the propyl chain.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (charge/mass ratio) | Ion Identity | Description |

| 199 | [M]⁺˙ | Molecular Ion |

| 154 | [M - C₂H₅O]⁺ | Loss of an ethoxy radical |

| 128 | [M - C₄H₉O]⁺ | Loss of a butoxy radical fragment |

| 103 | [C₂H₅O=CH-CH₂-CH₂]⁺ | Propyl acetal fragment |

| 82 | [C₃H₄N₃]⁺ | Triazolyl-methyl fragment |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the spectra would be characterized by absorptions corresponding to the triazole ring and the diethoxypropyl side chain.

C-H stretching: Aromatic-like C-H stretching from the triazole ring would be expected above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl and ethoxy groups would appear just below 3000 cm⁻¹.

C=N and N=N stretching: Vibrations associated with the triazole ring would appear in the 1600-1400 cm⁻¹ region.

C-O stretching: Strong C-O stretching bands from the diethyl acetal group would be prominent in the 1150-1050 cm⁻¹ region.

IR and Raman spectroscopy are complementary. While the C-O and other polar bond vibrations would likely be strong in the IR spectrum, the more symmetric vibrations of the carbon backbone might be more prominent in the Raman spectrum.

Predicted Vibrational Spectroscopy Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (Triazole) | =C-H | 3150 - 3100 |

| C-H Stretch (Aliphatic) | -C-H | 2980 - 2850 |

| C=N / N=N Stretch | Triazole Ring | 1600 - 1400 |

| C-N Stretch | Triazole Ring / Alkyl | 1350 - 1250 |

| C-O-C Stretch | Diethyl Acetal | 1150 - 1050 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural proof by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields accurate data on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding or van der Waals forces) in the solid state.

To perform this analysis, this compound would first need to be synthesized, purified, and grown into a single, high-quality crystal. To date, a search of publicly available crystallographic databases, such as the Cambridge Structural Database (CSD), does not indicate that the crystal structure for this specific compound has been determined and reported. Should such a study be undertaken, it would provide unequivocal confirmation of the molecule's connectivity and its preferred conformation in the solid state.

Computational Chemistry and Theoretical Investigations of 1 3,3 Diethoxypropyl 1h 1,2,4 Triazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for the quantum chemical study of molecular systems. It offers a favorable balance between computational cost and accuracy, making it well-suited for analyzing molecules like 1-(3,3-diethoxypropyl)-1H-1,2,4-triazole. DFT calculations can elucidate geometric parameters, electronic structure, spectroscopic properties, and chemical reactivity.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process uses DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), to find the minimum energy conformation on the potential energy surface. researchgate.netdergipark.org.tr For this compound, this involves optimizing all bond lengths, bond angles, and dihedral angles until the lowest energy state is reached. The resulting data provide a precise geometric description of the molecule. researchgate.net

Conformational analysis is particularly important for this molecule due to the flexible diethoxypropyl side chain. Rotation around the single bonds (C-C, C-O, and C-N) can lead to various conformers, each with a different spatial arrangement and energy. nih.govresearchgate.net Theoretical calculations can systematically explore this conformational space to identify the most stable conformers and determine their relative energies, providing insight into the molecule's preferred shapes in different environments. nih.gov

Table 1: Representative Optimized Geometric Parameters for a 1,2,4-Triazole (B32235) Ring (Calculated via DFT) Note: These are typical values for the 1,2,4-triazole scaffold and serve as an illustrative example. Actual values for the target compound would be determined through specific calculations.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | 1.37 | N2-N1-C5 | 108.0 |

| N2-C3 | 1.29 | N1-N2-C3 | 110.0 |

| C3-N4 | 1.36 | N2-C3-N4 | 108.0 |

| N4-C5 | 1.32 | C3-N4-C5 | 106.0 |

| C5-N1 | 1.34 | N4-C5-N1 | 108.0 |

The electronic properties of a molecule are fundamental to its chemical reactivity. DFT is used to calculate the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The HOMO energy is associated with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netntu.edu.iq A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. nih.govresearchgate.net It maps regions of varying electron density, which is useful for predicting sites of electrophilic and nucleophilic attack. researchgate.net In a typical MEP map, electron-rich regions (negative potential), such as those around the nitrogen atoms of the triazole ring, are colored red and are susceptible to electrophilic attack. Conversely, electron-poor regions (positive potential), often found around hydrogen atoms, are colored blue and indicate sites for nucleophilic attack. nih.gov

Table 2: Illustrative Electronic Properties of a Substituted 1,2,4-Triazole (Calculated via DFT) Note: Values are hypothetical and for illustrative purposes.

| Property | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap (ΔE) | 6.3 |

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.net By performing these calculations on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. epstem.net Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms. researchgate.net

These theoretical spectra can be correlated with experimental data to confirm the molecular structure. core.ac.uk For the 1,2,4-triazole ring, characteristic vibrations include N-H, C-N, and C=N stretching modes. core.ac.uk The diethoxypropyl side chain would exhibit characteristic C-H and C-O stretching and bending vibrations. Comparing the calculated frequencies with experimental spectra helps validate the computational model and provides a detailed understanding of the molecule's vibrational properties.

Based on the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity and stability of the molecule. researchgate.netnih.gov These descriptors, based on conceptual DFT, provide a quantitative measure of various aspects of a molecule's reactivity. researchgate.netresearchgate.net

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A higher value indicates greater stability.

Chemical Softness (σ): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These descriptors are valuable for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions. researchgate.netresearchgate.net

Table 3: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 |

| Chemical Softness (σ) | σ = 1 / η |

| Electrophilicity Index (ω) | ω = χ² / (2η) |

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition state structures. researchgate.net For this compound, this could involve studying reactions such as alkylation, cycloaddition, or substitution.

The process involves locating the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy barrier. A lower activation energy indicates a more favorable reaction pathway. This approach allows for the theoretical prediction of reaction outcomes and mechanisms, providing insights that can guide experimental synthesis and application. researchgate.net

Investigation of Tautomeric Equilibria and Stability for 1,2,4-triazole Systems

The 1,2,4-triazole ring is known for its ability to exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms. researchgate.netchemmethod.com The main tautomers are the 1H, 2H, and 4H forms. While the target compound is specifically named as a 1H-1,2,4-triazole, indicating the propyl group is attached to the N1 position, understanding the tautomeric preferences of the parent 1,2,4-triazole ring is fundamental to its chemistry.

Computational studies are highly effective at determining the relative stabilities of these tautomers. scribd.comufms.br By calculating the total electronic energies of each tautomer, researchers can predict which form is the most stable in the gas phase. researchgate.net Furthermore, the influence of solvents on tautomeric equilibrium can be modeled using continuum solvation models (like PCM), which can reveal shifts in stability in different chemical environments. ntu.edu.iqresearchgate.net These theoretical predictions are crucial for understanding the reactivity and intermolecular interactions of 1,2,4-triazole derivatives. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational method used to explore the conformational space of flexible molecules by simulating the atomic motions over time. For this compound, MD simulations can provide detailed insights into the molecule's dynamic behavior, preferred shapes (conformations), and the energetic barriers between different conformational states. Such studies are crucial as the three-dimensional structure of a molecule is intrinsically linked to its chemical reactivity and physical properties.

The primary rotatable bonds in the this compound side chain that dictate its conformational landscape are:

The C-N bond connecting the propyl chain to the triazole ring.

The C-C bonds within the propyl chain.

The C-O bonds of the ethoxy groups.

MD simulations can track the evolution of the dihedral angles of these bonds over the simulation time. The resulting trajectory provides a statistical distribution of these angles, highlighting the most frequently adopted conformations. For instance, a simulation might reveal that certain staggered conformations of the propyl chain are energetically favored over eclipsed conformations.

A hypothetical representation of data that could be generated from an MD simulation is presented in the table below. This table illustrates the probable dihedral angle distributions for the key rotatable bonds in the diethoxypropyl side chain, indicating the most stable conformational states.

| Rotatable Bond | Dihedral Angle (°) | Relative Population (%) | Conformational State |

|---|---|---|---|

| N1-C1'-C2'-C3' | -65 | 60 | Gauche |

| N1-C1'-C2'-C3' | 180 | 35 | Anti |

| N1-C1'-C2'-C3' | 65 | 5 | Gauche |

| C1'-C2'-C3'-O | -70 | 55 | Gauche |

| C1'-C2'-C3'-O | 175 | 40 | Anti |

| C1'-C2'-C3'-O | 70 | 5 | Gauche |

Research Applications of 1,2,4 Triazole Derivatives in Advanced Materials Science

Role in Polymer Chemistry and Resin Synthesis

The incorporation of the 1,2,4-triazole (B32235) moiety into polymer backbones or as pendant groups can significantly enhance the properties of the resulting materials. These heterocyclic compounds contribute to improved thermal stability, flame retardancy, and mechanical strength. Researchers have explored various synthetic routes to create novel polymers and resins containing 1,2,4-triazole units.

One approach involves the synthesis of monomers containing the 1,2,4-triazole ring, which are then polymerized. For instance, 4-azo-3,5-substituted-1,2,4-triazole derivatives have been synthesized and subsequently polymerized to yield materials with potential applications in antibacterial and anticorrosion coatings. ajchem-a.com Another strategy involves the modification of existing polymers, such as polyvinyl chloride, by grafting 1,2,4-triazole moieties onto the polymer chain, resulting in hybrid materials with enhanced biological activity.

The synthesis of dense 1,2,3-triazole polymers, a related isomer, highlights the potential for creating polymers with a high density of these nitrogen-rich heterocycles, which can act as ligands for metal ions or participate in hydrogen bonding. mdpi.com While the focus of this particular study was on 1,2,3-triazoles, the synthetic principles can be extended to 1,2,4-triazole-based polymers. The resulting polymers often exhibit high thermal stability and are soluble in common organic solvents, making them processable for various applications. mdpi.com

Development of Functional Materials (e.g., sensors, catalysis, energy storage)

The electronic properties and coordinating capabilities of 1,2,4-triazole derivatives make them ideal candidates for the development of functional materials. nih.gov These materials find applications in sensing, catalysis, and energy storage, addressing critical technological challenges.

Sensors: The nitrogen atoms in the 1,2,4-triazole ring can act as binding sites for metal ions and other analytes. sci-hub.se This interaction can lead to a detectable signal, such as a change in color or fluorescence, forming the basis for chemosensors. researchgate.netnih.gov For example, chalcone-based 1,2,3-triazole derivatives have been developed as effective sensors for lead(II) and copper(II) ions. nih.gov The design of these sensors often involves a host-guest relationship where the triazole ring facilitates the recognition process. nih.gov

Catalysis: Metal-organic frameworks (MOFs) incorporating 1,2,4-triazole ligands have shown promise as heterogeneous catalysts. nih.gov The triazole units can provide nitrogen-rich environments that, in conjunction with metal nodes, create active sites for catalytic reactions. A notable application is the use of a triazole-containing MOF as a highly effective and size-dependent catalyst for the chemical fixation of carbon dioxide. nih.govresearchgate.net

Energy Storage: In the realm of energy storage, 1,2,4-triazole derivatives are being explored for their role in developing advanced battery and supercapacitor materials. A manganese-based MOF functionalized with 1,2,4-triazole has been investigated as a battery-type electrode for supercapatteries. csic.es Furthermore, MOF-derived nitrogen-doped carbon nanotubes, synthesized with the assistance of 1,2,4-triazole, have been shown to be effective bifunctional oxygen electrocatalysts for rechargeable zinc-air batteries. nih.gov

Coordination Chemistry and Metal-Organic Frameworks (MOFs) with Triazole Ligands

The ability of 1,2,4-triazole and its derivatives to act as versatile ligands is central to their application in coordination chemistry and the construction of Metal-Organic Frameworks (MOFs). mdpi.comresearchgate.net The nitrogen atoms of the triazole ring can coordinate to metal ions in various modes, leading to the formation of diverse and stable structures, including one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. mdpi.com

The resulting MOFs often exhibit high porosity, large surface areas, and tunable properties, making them suitable for applications such as gas storage and separation. researchgate.net For instance, a series of paddlewheel-based MOFs with a bis(carboxyphenyl)-1,2,4-triazole ligand has been synthesized, and the impact of metal ion substitution on their adsorption performance was systematically investigated. researchgate.net

The combination of 1,2,4-triazole with other functional groups, such as carboxylates, can lead to the formation of bifunctional ligands. These ligands can create complex MOF architectures with unique properties. For example, 1,2,4-triazolyl-carboxylate-based MOFs incorporating triangular Cu(II)-hydroxo clusters have been prepared, demonstrating interesting magnetic properties and structural transformations. acs.org The specific coordination environment around the metal centers in these MOFs, which can range from trigonal bipyramidal to octahedral, is dictated by the binding modes of the triazole and other ligands. acs.org

| MOF Designation | Metal Ion | Ligand(s) | Key Structural Feature | Potential Application |

| UPMOF-5 | Mn(II) | 1,2,4-triazole | 2D framework | Battery-type electrode csic.es |

| [Cu3(μ3-OH)(trgly)3(SO4)]·2H2O | Cu(II) | 1,2,4-triazol-4-yl-acetic acid | 2D layer with triangular Cu3 clusters | Magnetism acs.org |

| MOF-1-Zn | Zn(II) | 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole, 2,5-thiophenedicarboxylic acid | 3D interpenetrated framework | Gas adsorption acs.org |

| [Cu3(CN)3(dtb)]n | Cu(I) | 4,4′-di(4H-1,2,4-triazol-4-yl)-1,1′-biphenyl | 3D interpenetrated framework | High thermal stability materials researchgate.net |

Corrosion Inhibition Mechanisms Utilizing Triazole Derivatives

1,2,4-triazole and its derivatives are well-established as effective corrosion inhibitors for a variety of metals and alloys, including carbon steel, copper, and aluminum brass, particularly in acidic and neutral environments. ktu.ltmdpi.comresearchgate.netresearchgate.net Their inhibitory action is primarily attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. mdpi.comresearchgate.net

The adsorption process can involve both physisorption and chemisorption. ktu.lt Physisorption occurs through electrostatic interactions between the charged metal surface and the protonated triazole molecules. Chemisorption involves the formation of coordinate bonds between the lone pair electrons of the nitrogen atoms in the triazole ring and the vacant d-orbitals of the metal atoms. nih.gov The presence of other heteroatoms (like sulfur in thiol derivatives) and π-electrons in aromatic substituents can further enhance the adsorption and inhibitory efficiency. nih.gov

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, have shown that 1,2,4-triazole derivatives can act as mixed-type inhibitors, affecting both the anodic and cathodic corrosion reactions. researchgate.netresearchgate.net The effectiveness of these inhibitors generally increases with their concentration, up to an optimal level. researchgate.net

| Inhibitor | Metal/Alloy | Corrosive Medium | Maximum Inhibition Efficiency (%) | Adsorption Isotherm |

| 1,2,4-triazole (TAZ) | Aluminum brass (HAl77-2) | 3.5 wt.% NaCl | 84.4 | Langmuir ktu.lt |

| 3-amino-1,2,4-triazole (ATA) | Aluminum brass (HAl77-2) | 3.5 wt.% NaCl | 86.4 | Langmuir ktu.lt |

| 3,5-diamino-1,2,4-triazole (DAT) | Aluminum brass (HAl77-2) | 3.5 wt.% NaCl | 87.1 | Langmuir ktu.lt |

| 4-{(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (HMPT) | Carbon steel | 1 M HCl | ~95 | Langmuir researchgate.net |

| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon steel | 1 M HCl | Not specified, but effective | Not specified nih.gov |

Mechanistic Insights into Reactions Involving 1 3,3 Diethoxypropyl 1h 1,2,4 Triazole Precursors and Analogues

Elucidation of Triazole Cyclization Mechanisms

The formation of the 1,2,4-triazole (B32235) ring is a cornerstone of the synthesis of the target compound and its analogues. Various synthetic strategies have been developed, each with its own distinct mechanistic pathway.

One common approach involves the reaction of hydrazones with amines. For instance, an iodine-catalyzed method has been shown to convert hydrazones to 1,2,4-triazoles in high yields. The proposed mechanism for this reaction involves a cascade of C-H functionalization, the formation of two C-N bonds, and subsequent oxidative aromatization to form the stable triazole ring.

Another important pathway is the copper-catalyzed synthesis from amidines and nitriles. In a one-pot synthesis, an amidoxime is first formed from the reaction of a nitrile with hydroxylamine (B1172632). This intermediate then reacts with another nitrile in the presence of a copper catalyst, followed by intramolecular dehydration and cyclization to yield the 1,2,4-triazole. The copper catalyst plays a crucial role in facilitating the coupling of the amidoxime and the second nitrile.

Metal-free approaches have also been developed. For example, the reaction of aryl diazonium salts with 2-aryl-2-isocyanates can lead to the formation of 1,2,4-triazoles through decarboxylation and cyclization. In this process, a weak base like 1,4-diazabicyclo[2.2.2]octane (DABCO) is critical for the reaction to proceed.

The following table summarizes some of the key methods for 1,2,4-triazole synthesis and their mechanistic features.

| Starting Materials | Catalyst/Reagent | Key Mechanistic Steps | Ref. |

| Hydrazones and Amines | I₂/TBHP | C-H functionalization, double C-N bond formation, oxidative aromatization | |

| Amidines and Nitriles | Copper catalyst, O₂ | Oxidative C(sp³)-H functionalization, cyclization | |

| Nitriles and Hydroxylamine | Cu(OAc)₂ | Amidoxime formation, copper-catalyzed coupling, intramolecular dehydration/cyclization | organicchemistrytutor.com |

| Isothiocyanates, Amidines, and Hydrazines | None (metal- and oxidant-free) | [2+1+2] cyclization, C-S and C-N bond cleavage, new C-N bond formation | |

| Aryl Diazonium Salts and 2-Aryl-2-isocyanates | DABCO (metal-free) | Decarboxylation, cyclization | researchgate.net |

Understanding Acetal (B89532) Hydrolysis Mechanisms in N-Substituted Triazole Systems

The diethoxypropyl side chain of 1-(3,3-diethoxypropyl)-1H-1,2,4-triazole contains an acetal functional group, which is susceptible to hydrolysis under acidic conditions to yield the corresponding aldehyde. The mechanism of this hydrolysis is a well-established process in organic chemistry and involves a series of protonation and elimination steps. chemistrysteps.com

The reaction is initiated by the protonation of one of the ethoxy oxygen atoms by an acid catalyst, which converts the ethoxy group into a good leaving group (ethanol). chemistrysteps.com The departure of ethanol (B145695) is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxonium ion intermediate. This step is generally considered the rate-determining step of the reaction.

Subsequently, a water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. chemistrysteps.com Deprotonation of the resulting intermediate yields a hemiacetal. The process then repeats: the remaining ethoxy group is protonated, leaves as ethanol, and another oxonium ion is formed. Finally, deprotonation of this second oxonium ion gives the final aldehyde product. The entire process is reversible, and to drive the reaction towards the aldehyde, an excess of water is typically used. chemistrysteps.com

The presence of the N-substituted 1,2,4-triazole ring is expected to influence the rate of this hydrolysis. The triazole ring is an electron-withdrawing group, which would destabilize the positively charged oxonium ion intermediate. This destabilization would likely increase the activation energy for the formation of the oxonium ion, thereby slowing down the rate of hydrolysis compared to acetals with electron-donating or neutral substituents. This is consistent with studies on the hydrolysis of other acetals, where electron-withdrawing groups have been shown to decrease the reaction rate.

The general mechanism for the acid-catalyzed hydrolysis of the diethoxypropyl group is outlined below:

Protonation of an ethoxy group: The acid catalyst protonates one of the oxygen atoms of the acetal.

Formation of an oxonium ion: The protonated ethoxy group leaves as ethanol, and a resonance-stabilized oxonium ion is formed. This is the rate-determining step.

Nucleophilic attack by water: A water molecule attacks the carbocationic center of the oxonium ion.

Deprotonation to form a hemiacetal: A proton is lost to form a hemiacetal intermediate.

Protonation of the remaining ethoxy group: The second ethoxy group is protonated.

Formation of a second oxonium ion: The second ethanol molecule leaves, forming another oxonium ion.

Deprotonation to form the aldehyde: A final deprotonation step yields the aldehyde product.

Pathways for Functional Group Transformations on the Diethoxypropyl Chain

The diethoxypropyl side chain of this compound offers opportunities for various functional group transformations, providing pathways to a range of derivatives. The most straightforward transformation is the hydrolysis of the acetal to the corresponding aldehyde, 3-(1H-1,2,4-triazol-1-yl)propanal, as discussed in the previous section. This aldehyde can then serve as a versatile intermediate for further reactions.

For example, the aldehyde can undergo oxidation to form the corresponding carboxylic acid, 3-(1H-1,2,4-triazol-1-yl)propanoic acid, using standard oxidizing agents. Conversely, reduction of the aldehyde, for instance with sodium borohydride, would yield the corresponding primary alcohol, 3-(1H-1,2,4-triazol-1-yl)propan-1-ol.

The aldehyde can also participate in a variety of carbon-carbon bond-forming reactions. For instance, it can undergo a Wittig reaction to form an alkene, or it can be used in aldol (B89426) condensations. These reactions would allow for the extension and elaboration of the side chain, leading to a wide array of new structures.

Other potential transformations of the diethoxypropyl group, though less common, could include transacetalization, where the ethoxy groups are exchanged for other alkoxy groups by reacting the acetal with a different alcohol under acidic conditions. It is also conceivable that under specific and harsh conditions, the C-O bonds of the acetal could be cleaved reductively.

The following table summarizes some potential functional group transformations of the diethoxypropyl chain, starting from the key aldehyde intermediate.

| Starting Material | Reagent/Condition | Product Functional Group |

| This compound | H₃O⁺ | Aldehyde |

| 3-(1H-1,2,4-triazol-1-yl)propanal | Oxidizing agent (e.g., KMnO₄, CrO₃) | Carboxylic acid |

| 3-(1H-1,2,4-triazol-1-yl)propanal | Reducing agent (e.g., NaBH₄, LiAlH₄) | Alcohol |

| 3-(1H-1,2,4-triazol-1-yl)propanal | Wittig reagent (Ph₃P=CHR) | Alkene |

| 3-(1H-1,2,4-triazol-1-yl)propanal | Grignard reagent (RMgX) or organolithium reagent (RLi) | Secondary alcohol |

| 3-(1H-1,2,4-triazol-1-yl)propanal | Cyanide (e.g., HCN, KCN) | Cyanohydrin |

Catalytic Reaction Mechanisms Applied to Triazole Synthesis and Modification

Catalysis plays a pivotal role in the synthesis and modification of 1,2,4-triazoles, offering efficient and selective routes to these important heterocyclic compounds. Both metal-based and non-metal catalysts are employed, each operating through distinct mechanistic pathways.

Copper Catalysis: Copper catalysts are widely used in the synthesis of 1,2,4-triazoles. For example, in the reaction of amidines with nitriles, a copper catalyst facilitates the oxidative coupling and subsequent cyclization. A proposed mechanism involves the coordination of the amidine and nitrile to the copper center, followed by oxidative addition and reductive elimination steps to form the triazole ring. In another copper-catalyzed one-pot synthesis from nitriles and hydroxylamine, the copper(II) acetate catalyst is believed to facilitate the coupling of the initially formed amidoxime with a second nitrile molecule, leading to an intermediate that cyclizes to the triazole. organicchemistrytutor.com

Silver Catalysis: Silver catalysts have been shown to provide regioselective control in the [3+2] cycloaddition of isocyanides with diazonium salts. While copper(II) catalysis leads to 1,5-disubstituted 1,2,4-triazoles, silver(I) catalysis selectively yields the 1,3-disubstituted isomers. This difference in regioselectivity is attributed to the different coordination modes of the reactants to the respective metal centers, which in turn dictates the orientation of the cycloaddition.

Iodine Catalysis: Molecular iodine can act as a catalyst in the synthesis of 1,2,4-triazoles from hydrazones and amines. In this metal-free approach, iodine is thought to act as a Lewis acid and an oxidant. The reaction likely proceeds through an iodinated intermediate, which then undergoes nucleophilic attack by the amine, followed by cyclization and oxidative aromatization to give the final triazole product.

Organocatalysis: In addition to metal and iodine catalysis, organocatalysts have also been employed in triazole synthesis. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base, can catalyze the reaction of β-keto amides to form highly substituted 1,2,3-triazoles, demonstrating the versatility of organocatalysis in the synthesis of azole compounds.

The choice of catalyst is therefore a critical parameter in determining the outcome of the reaction, influencing not only the reaction rate but also the regioselectivity and functional group tolerance.

Future Perspectives and Emerging Research Areas for 1 3,3 Diethoxypropyl 1h 1,2,4 Triazole

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1,2,4-triazole (B32235) derivatives has traditionally relied on methods that often involve harsh conditions and hazardous reagents. scispace.com Future research concerning 1-(3,3-diethoxypropyl)-1H-1,2,4-triazole is expected to pivot towards the adoption of green chemistry principles to enhance efficiency and environmental compatibility.

Key areas of development include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically reduce reaction times, improve yields, and often allow for solvent-free conditions. nih.gov The application of these techniques to the synthesis of this compound from appropriate starting materials, such as derivatives of 3,3-diethoxypropanal and hydrazine-based precursors, represents a significant area for innovation.

Metal-Free Catalysis: The development of metal-free catalytic systems for the formation of the 1,2,4-triazole ring is a growing trend. isres.org Research into organocatalysts or iodine-mediated cyclization reactions could provide more sustainable and cost-effective pathways to the target molecule, avoiding contamination with residual metals. isres.org

One-Pot, Multi-Component Reactions: Designing synthetic routes where multiple reaction steps are carried out in a single vessel without isolating intermediates can significantly improve process efficiency. isres.org A future goal would be to develop a one-pot synthesis of this compound from readily available starting materials.

Table 1: Comparison of Synthetic Methodologies for 1,2,4-Triazole Derivatives

| Method | Typical Conditions | Advantages | Potential Application for Target Compound |

| Conventional Heating | Reflux in organic solvents (e.g., ethanol (B145695), DMF) for several hours. chemmethod.com | Well-established procedures. | Baseline method for comparison. |

| Microwave Irradiation | Shorter reaction times (minutes), often solvent-free or with minimal solvent. nih.gov | Rapid, higher yields, energy-efficient. | Accelerated synthesis from precursors. |

| Ultrasound-Assisted | Sonication at ambient temperature. nih.gov | Enhanced reaction rates, improved mass transfer. | Green synthesis pathway with high efficiency. |

| Metal-Free Catalysis | Use of organocatalysts or reagents like iodine. isres.org | Avoids toxic metal catalysts, lower cost. | Sustainable and clean synthesis protocol. |

Note: This table presents general data for the synthesis of 1,2,4-triazole derivatives, which is applicable for the future development of synthetic routes for this compound.

Exploration of Advanced Functional Materials Based on this compound Scaffolds

The electron-deficient nature of the 1,2,4-triazole ring imparts valuable electronic properties to its derivatives, making them excellent candidates for advanced functional materials. researchgate.net Future research will likely focus on leveraging the unique structure of this compound for applications in materials science.

Emerging research could explore:

Organic Light-Emitting Diodes (OLEDs): 1,2,4-Triazole derivatives have demonstrated excellent electron-transport and hole-blocking capabilities, which are crucial for enhancing the efficiency and lifespan of OLED devices. researchgate.net The 3,3-diethoxypropyl group on the target molecule could be functionalized to tune solubility, film-forming properties, and electronic characteristics, paving the way for its use as a host or electron-transport material in next-generation displays.

Liquid Crystals: The introduction of mesogenic units onto the this compound scaffold could lead to the development of novel liquid crystalline materials. The diethoxypropyl side chain offers a flexible point for modification to create molecules with the specific shapes and polarities required for liquid crystal phases.

Proton Exchange Membranes: The nitrogen-rich 1,2,4-triazole ring can participate in proton conduction, making its derivatives potential components for proton exchange membranes (PEMs) in fuel cells. Research could focus on polymerizing derivatives of this compound to create stable and efficient PEMs.

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental synthesis is revolutionizing chemical research. For this compound, this integrated approach can accelerate the discovery of new derivatives with tailored properties.

Future research in this area will likely involve:

Quantum-Chemical Calculations: Techniques like Density Functional Theory (DFT) can be used to predict the electronic structure, stability, and reactivity of this compound and its potential derivatives. researchgate.net These calculations can guide synthetic efforts by identifying the most promising molecular targets.

Molecular Docking and Dynamics: In the context of medicinal chemistry, computational docking and molecular dynamics (MD) simulations can predict how derivatives of this compound might interact with biological targets such as enzymes or receptors. pensoft.netnih.gov This in silico screening can prioritize which compounds to synthesize and test, saving time and resources. pensoft.net

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish mathematical relationships between the structural features of a series of 1,2,4-triazole derivatives and their observed activity (e.g., as functional materials or bioactive agents). This allows for the predictive design of new molecules with enhanced performance.

Table 2: Computational Tools for the Rational Design of Triazole Derivatives

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure analysis. researchgate.net | HOMO/LUMO energies, electrostatic potential, reactivity indices. |

| Molecular Docking | Predicting binding modes to macromolecules. pensoft.net | Binding affinity, protein-ligand interactions. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecular systems. nih.gov | Conformational stability, interaction energies over time. |

| QSAR | Correlating chemical structure with biological activity. | Predictive activity models for new compounds. |

Note: This table outlines computational methods widely used for triazole derivatives, which are directly applicable to the rational design of novel compounds based on the this compound scaffold.

Expanding the Scope of Chemical Transformations for the Diethoxypropyl Triazole Derivative

The chemical versatility of this compound lies in its two key functional components: the 1,2,4-triazole ring and the protected aldehyde in the side chain. Future research will undoubtedly seek to exploit these features to synthesize a diverse library of new compounds.

Promising avenues for exploration include:

Deprotection and Derivatization of the Aldehyde: The diethoxypropyl group is a stable acetal (B89532) that can be readily hydrolyzed under acidic conditions to reveal a highly reactive propanal moiety. This aldehyde can then serve as a handle for a wide array of subsequent reactions, including:

Condensation Reactions: Formation of Schiff bases, hydrazones, and oximes, leading to new heterocyclic systems or ligands for metal complexes.

Reductive Amination: Introduction of various primary and secondary amines to create a diverse set of amino derivatives.

Wittig and Related Reactions: Carbon-carbon bond formation to extend the side chain and introduce new functional groups.

Functionalization of the Triazole Ring: The 1,2,4-triazole ring itself can undergo further chemical transformations. While electrophilic substitution is challenging due to the ring's electron-deficient nature, N-alkylation and the introduction of substituents at the carbon atoms via metallation are potential routes for modification. nih.gov

Click Chemistry: The triazole ring is a key component in "click" chemistry. While the 1,2,4-triazole itself is the product of certain cyclizations, the diethoxypropyl side chain could be modified to include an azide or alkyne, allowing the molecule to be "clicked" onto polymers, biomolecules, or surfaces.

The strategic deprotection of the acetal followed by subsequent chemical transformations offers a powerful platform for generating novel molecules with potentially unique properties and applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3,3-diethoxypropyl)-1H-1,2,4-triazole, and how can reaction conditions improve yield?

- Methodology :

- Reaction Design : Utilize nucleophilic substitution or condensation reactions. For example, react 1,2,4-triazole with 3,3-diethoxypropyl bromide in a polar aprotic solvent (e.g., DMSO) under reflux (18–24 hours) to introduce the diethoxypropyl group .

- Yield Optimization : Monitor reaction progress via TLC. Post-reaction, distill under reduced pressure to remove solvents, followed by crystallization using ethanol-water mixtures to isolate the product. Adjust stoichiometry (e.g., 1.2:1 molar ratio of alkylating agent to triazole) and catalyst (e.g., K₂CO₃) to enhance efficiency .

- Purification : Recrystallize in ethanol to achieve >90% purity. Confirm purity via melting point analysis and HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- Structural Confirmation : Use -NMR and -NMR to identify protons and carbons in the triazole ring and diethoxypropyl chain. For example, the ethoxy group’s methylene protons typically appear as a quartet at δ 3.5–4.0 ppm .

- Functional Group Analysis : IR spectroscopy to detect C-O (1050–1250 cm) and triazole ring vibrations (1500–1600 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodology :

- Modeling : Employ DFT at the B3LYP/6-311G+(d,p) level to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO). Analyze charge distribution to predict reactivity .

- Solvatochromic Analysis : Simulate solvent effects using the polarizable continuum model (PCM) to correlate experimental UV-Vis data with theoretical predictions .

- Docking Studies : For bioactive derivatives, perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with target enzymes (e.g., fungal CYP51) .

Q. How do solvent polarity and substituents influence the acidity (pKa) of this compound derivatives?

- Methodology :

- Potentiometric Titrations : Titrate derivatives in non-aqueous solvents (e.g., isopropyl alcohol, DMF) using 0.05 M TBAH. Calculate pKa from half-neutralization potentials (HNPs) .

- Solvent Effects : Compare pKa values across solvents to identify trends. For example, higher polarity solvents stabilize deprotonated forms, lowering pKa .

- Substituent Impact : Synthesize analogs with electron-withdrawing groups (e.g., -Cl) to study pKa reduction due to increased acidity .

Q. What experimental strategies resolve contradictions in reported biological activities of 1,2,4-triazole derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., alkyl vs. aryl groups) and test antifungal/antibacterial activity against standardized strains (e.g., Candida albicans) .

- Dose-Response Assays : Use microdilution methods (MIC/MBC) to quantify potency discrepancies. Control variables like solvent (DMSO concentration ≤1%) and incubation time .

- Mechanistic Studies : Perform enzyme inhibition assays (e.g., lanosterol 14α-demethylase for antifungals) to correlate activity with molecular targets .

Q. How can regioselectivity challenges in 1,2,4-triazole functionalization be addressed during synthesis?

- Methodology :

- Protecting Groups : Temporarily block reactive sites (e.g., N1 of triazole) using benzyl or tert-butyl groups to direct substitution to N4 .

- Catalytic Control : Use transition-metal catalysts (e.g., CuI) for Sonogashira coupling to selectively modify the triazole ring .

- Kinetic vs. Thermodynamic Control : Optimize reaction temperature and time to favor the desired regioisomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.